4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde)
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Overview
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) is an organic compound characterized by the presence of two hydroxybenzaldehyde groups connected by a buta-1,3-diyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) typically involves the coupling of two hydroxybenzaldehyde units with a buta-1,3-diyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) involves its interaction with various molecular targets. The hydroxybenzaldehyde groups can form hydrogen bonds with biological molecules, influencing their activity. The buta-1,3-diyne linker provides rigidity to the molecule, which can affect its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: Similar structure but lacks the hydroxy groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains amino groups instead of hydroxy groups.
4,4’-(1,3-Butadiyne-1,4-diyl)bis(2-methoxybenzaldehyde): Similar structure with methoxy groups instead of hydroxy groups.
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. The buta-1,3-diyne linker also imparts rigidity, making it a valuable scaffold in the design of new compounds.
Properties
Molecular Formula |
C18H10O4 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-[4-(4-formyl-3-hydroxyphenyl)buta-1,3-diynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C18H10O4/c19-11-15-7-5-13(9-17(15)21)3-1-2-4-14-6-8-16(12-20)18(22)10-14/h5-12,21-22H |
InChI Key |
GLQGPIBKUPUERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CC#CC2=CC(=C(C=C2)C=O)O)O)C=O |
Origin of Product |
United States |
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